

2-aminobenzonitrile CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959

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An In-Depth Technical Guide to 2-Aminobenzonitrile

This guide provides a comprehensive overview of **2-aminobenzonitrile**, a pivotal chemical intermediate in various research and development sectors. It details its chemical identity, physicochemical properties, a key synthetic protocol, and its role in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

2-Aminobenzonitrile, also known as anthranilonitrile or 2-cyanoaniline, is an aromatic organic compound.^{[1][2][3]} It consists of a benzene ring substituted with an amino group and a nitrile group at adjacent positions.

The definitive identifier for this compound is its CAS Number: 1885-29-6.^{[1][2][3][4]}

The molecular structure can be represented by the SMILES string Nc1ccccc1C#N or C1=CC=C(C(=C1)C#N)N.^{[4][5]}

Physicochemical and Safety Data

A summary of the key quantitative properties of **2-aminobenzonitrile** is presented in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₂	[1][3][4]
Molecular Weight	118.14 g/mol	[1][2][4]
Appearance	White to light yellow/orange crystalline powder	[6]
Melting Point	45-48 °C	[5][6]
Boiling Point	267-268 °C	[5][6]
Flash Point	145 °C (closed cup)	[2]
Purity (typical)	>98.0% (GC)	
EC Number	217-549-9	[2][4]
Beilstein Registry No.	907187	[2][5]

Safety Information: **2-Aminobenzonitrile** is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Experimental Protocol: Synthesis of 2-Aminobenzonitrile

This section details a laboratory-scale synthesis of **2-aminobenzonitrile** from 2-aminobenzamide, as described in the literature.[6] This method achieves a high yield through the dehydration of the amide without the need for protecting the amino group.

Objective: To synthesize **2-aminobenzonitrile** by dehydration of 2-aminobenzamide.

Reagents:

- 2-Aminobenzamide
- Phenylphosphonyl dichloride (PPD)

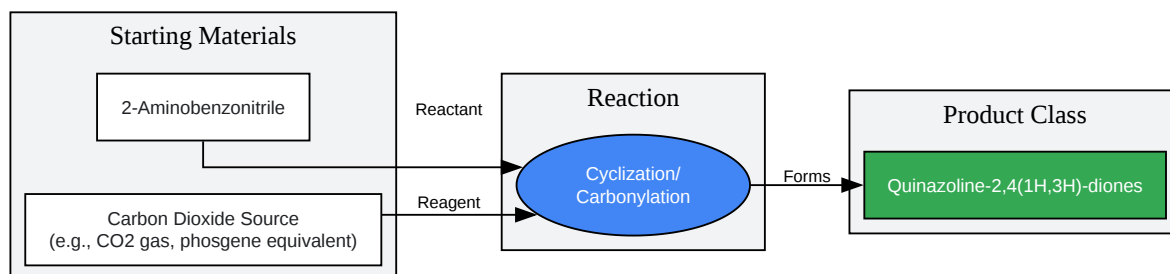
- Pyridine (anhydrous)
- Appropriate organic solvent (e.g., dichloromethane)
- Deionized Water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide in anhydrous pyridine.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add phenylphosphonyl dichloride (PPD) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully adding cold deionized water.
- Extract the aqueous mixture with an organic solvent such as dichloromethane.
- Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **2-aminobenzonitrile**. A yield of up to 96% has been reported for this method.^[6]

Logical Workflow: Synthetic Application

2-Aminobenzonitrile is a versatile building block in organic synthesis. One of its notable applications is in the synthesis of quinazoline derivatives, which are important scaffolds in medicinal chemistry. The diagram below illustrates the conceptual workflow from **2-aminobenzonitrile** to a key intermediate in the synthesis of quinazoline-2,4(1H,3H)-diones.



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Caption: Synthetic pathway from **2-aminobenzonitrile** to quinazolinediones.

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